molecular formula C18H16N2O3 B11799245 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11799245
M. Wt: 308.3 g/mol
InChI Key: QIWWTEZRAWNDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Dimethylphenyl Group:

    Linking to Benzaldehyde: The final step involves the formation of an ether linkage between the oxadiazole ring and benzaldehyde, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products

    Oxidation: 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid

    Reduction: 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol

    Substitution: Depending on the nucleophile, various substituted benzaldehyde derivatives

Scientific Research Applications

2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or marker in various biological assays to study cellular processes or interactions.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzaldehyde moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid
  • 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol
  • 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole

Uniqueness

2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the oxadiazole ring and the benzaldehyde moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C18H16N2O3/c1-12-7-8-14(9-13(12)2)18-19-17(23-20-18)11-22-16-6-4-3-5-15(16)10-21/h3-10H,11H2,1-2H3

InChI Key

QIWWTEZRAWNDDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.